(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

CGRP Receptor Antagonists Migraine Therapeutics Asymmetric Synthesis

Enantiopure (3R,4R) building block essential for syn-1,2-amino-fluoropiperidine pharmacophores in CGRP antagonists, PROTACs, and CNS candidates. Substitution with racemic trans-mixtures or cis-isomers often leads to altered biological profiles and inconsistent synthetic outcomes due to missing stereochemical fidelity. The Boc group allows orthogonal deprotection; the 3-fluoro substituent improves metabolic stability. Procure this defined intermediate to ensure reproducible target engagement and accelerate lead optimization.

Molecular Formula C10H19FN2O2
Molecular Weight 218.272
CAS No. 907544-16-5
Cat. No. B1148190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
CAS907544-16-5
Molecular FormulaC10H19FN2O2
Molecular Weight218.272
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)F)N
InChIInChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1
InChIKeyZQRYPCAUVKVMLZ-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-tert-Butyl 4-Amino-3-Fluoropiperidine-1-Carboxylate (CAS 907544-16-5) – A Chiral, Boc-Protected Fluorinated Piperidine Building Block for Medicinal Chemistry and Targeted Protein Degradation


(3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-16-5) is a chiral, Boc-protected fluorinated piperidine derivative with the molecular formula C₁₀H₁₉FN₂O₂ and a molecular weight of 218.27 g/mol . It is widely employed as a key intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of central nervous system (CNS) agents, calcitonin gene-related peptide (CGRP) receptor antagonists, and proteolysis targeting chimeras (PROTACs) [1]. The compound features a well-defined (3R,4R) stereochemistry, which is critical for its utility in constructing enantiopure pharmacophores .

Why Generic Substitution of (3R,4R)-tert-Butyl 4-Amino-3-Fluoropiperidine-1-Carboxylate (907544-16-5) Fails: The Indispensable Role of Absolute Stereochemistry and Orthogonal Protection


Generic substitution with racemic mixtures (e.g., trans-racemate CAS 907544-16-5 without stereochemical designation), cis-isomers (e.g., CAS 577691-56-6), or non-fluorinated piperidine analogs is not feasible for applications requiring stereochemical fidelity or orthogonal functional group manipulation. The (3R,4R) absolute stereochemistry is essential for reproducing the specific three-dimensional pharmacophore required for target engagement in asymmetric syntheses of drug candidates such as CGRP antagonists [1]. Moreover, the Boc protecting group is orthogonally stable to a wide range of reaction conditions, enabling selective deprotection and further functionalization without affecting the 4-amino and 3-fluoro substituents . Substituting with a compound lacking this precise stereochemistry or protection scheme will likely lead to a different biological profile, altered metabolic stability, and inconsistent synthetic outcomes, as demonstrated by the 15–19 mL/min/kg clearance variation observed in trans- vs. unsubstituted piperidine AMPK activators [2].

Quantitative Evidence for (3R,4R)-tert-Butyl 4-Amino-3-Fluoropiperidine-1-Carboxylate (907544-16-5) Over Closest Analogs


Stereochemical Purity Enables Reproducible Synthesis of Enantiopure CGRP Receptor Antagonists

The (3R,4R)-configured building block is essential for the asymmetric synthesis of the CGRP receptor antagonist 1. The reported enantioselective synthesis of the syn-1,2-amino-fluoropiperidine pharmacophore relies on the absolute stereochemistry provided by this intermediate. The use of racemic or cis-configured analogs would not yield the correct syn stereochemistry required for high-affinity CGRP receptor binding, as established in the development of the active pharmaceutical ingredient [1].

CGRP Receptor Antagonists Migraine Therapeutics Asymmetric Synthesis

Boc Protection Provides Orthogonal Stability for Multi-Step Synthetic Sequences

The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, enabling selective manipulation of the 4-amino and 3-fluoro groups without interference. This orthogonal protection is not available in the unprotected 4-amino-3-fluoropiperidine analog. The Boc group remains stable under a wide range of reaction conditions (e.g., nucleophilic substitutions, reductions) and can be removed cleanly under mild acidic conditions, facilitating convergent synthesis strategies common in PROTAC and peptidomimetic construction .

PROTACs Peptidomimetics Multi-step Synthesis

Trans-3-Fluoropiperidine Motif Improves Rat Clearance and hERG Safety Profile

In a series of pyridine diamide indirect AMPK activators, substitution with a trans-3-fluoropiperidine moiety (compound 32) reduced rat clearance from above liver blood flow (>~70 mL/min/kg) to 19 mL/min/kg, while also attenuating the basicity of the piperidine nitrogen to improve the hERG safety profile. This demonstrates the quantitative advantage of incorporating the trans-3-fluoropiperidine scaffold—a key substructure of the target compound—over unsubstituted or less optimally substituted piperidines [1].

AMPK Activators Metabolic Stability hERG Safety

Commercial Availability of High-Purity (3R,4R) Isomer Ensures Reproducibility in Research and Scale-Up

The target compound is commercially available with a purity specification of ≥97% (HPLC) from multiple reputable suppliers. This high purity, combined with defined stereochemistry, ensures batch-to-batch consistency, which is critical for reproducible research and scale-up. In contrast, sourcing the racemic trans-mixture or the cis-isomer may introduce undefined stereochemical impurities that can confound biological assays or synthetic outcomes .

Chemical Procurement Reproducibility Scale-Up

Fluorine Substitution Enhances Metabolic Stability via Altered pKa and Oxidative Resistance

The presence of a fluorine atom at the 3-position of the piperidine ring is a well-established strategy in medicinal chemistry to improve metabolic stability. Fluorine substitution reduces the pKa of the adjacent amine, lowering basicity and thereby reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. This effect is supported by the class-level observation that trans-3-fluoropiperidine 32 exhibited improved metabolic stability and hERG profile compared to unsubstituted piperidine [1]. Additionally, fluorinated piperidines are widely utilized in the synthesis of antibacterials, JAK inhibitors, and antimigraine agents precisely because of this property [2].

Fluorinated Building Blocks Metabolic Stability pKa Modulation

Defined (3R,4R) Absolute Stereochemistry Avoids Off-Target Effects of the (3S,4S) Enantiomer

In many biological systems, the (3R,4R) and (3S,4S) enantiomers of 3-fluoro-4-aminopiperidine derivatives exhibit differential target binding and biological activity. While direct comparative data for the Boc-protected derivative is not available in the public domain, the distinct pharmacological profiles of enantiomers are well documented in related 5-HT receptor agonist and antagonist series [1][2]. Using the racemic mixture introduces the opposite enantiomer, which may act as an inactive impurity, a partial agonist, or an antagonist at the target of interest, thereby confounding pharmacological studies and reducing assay signal-to-noise.

Chiral Pharmacology Enantiomeric Selectivity CNS Drug Discovery

Recommended Applications of (3R,4R)-tert-Butyl 4-Amino-3-Fluoropiperidine-1-Carboxylate (907544-16-5) in Research and Development


Asymmetric Synthesis of CGRP Receptor Antagonists for Migraine Research

This chiral building block is indispensable for constructing the syn-1,2-amino-fluoropiperidine pharmacophore required for high-affinity CGRP receptor antagonists. Its defined (3R,4R) stereochemistry ensures the correct three-dimensional arrangement for target binding, as demonstrated in the synthesis of compound 1 [1]. Procurement of this specific enantiopure intermediate enables the reproducible synthesis of CGRP antagonist candidates for preclinical migraine studies.

Design and Synthesis of PROTACs with Enhanced Pharmacokinetic Profiles

The combination of a Boc-protected piperidine nitrogen and a 3-fluoro substituent makes this compound an ideal linker or E3 ligase ligand precursor for proteolysis targeting chimeras (PROTACs). The fluorine atom improves metabolic stability and reduces clearance, as supported by the 19 mL/min/kg rat clearance observed for a trans-3-fluoropiperidine-containing analog [2], while the Boc group allows for orthogonal deprotection and conjugation. This enables the construction of PROTACs with favorable drug-like properties.

Medicinal Chemistry Optimization of CNS-Penetrant Drug Candidates

Fluorinated piperidines are privileged scaffolds in CNS drug discovery due to their ability to modulate pKa and enhance brain penetration. The (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate building block can be incorporated into lead series targeting CNS disorders such as depression, anxiety, or neurodegeneration. The 3-fluoro substituent, as part of the trans-piperidine core, has been shown to improve hERG safety and metabolic clearance [2], making it a strategic choice for optimizing CNS drug candidates.

Stereocontrolled Synthesis of JAK Inhibitors and Kinase Probes

The cis- and trans-4-amino-3-fluoropiperidine moieties are recurring fragments in potent JAK inhibitors and other kinase-targeting molecules [3]. The (3R,4R) absolute stereochemistry of this building block is critical for reproducing the published structure-activity relationships of advanced kinase inhibitors. Using this defined intermediate ensures that the resulting kinase probes or drug candidates maintain the intended binding mode and selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.